

3-Fluoro-5-methoxyphenol CAS number 850793-25-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-5-methoxyphenol

Cat. No.: B1393223

[Get Quote](#)

An In-depth Technical Guide to **3-Fluoro-5-methoxyphenol** (CAS 850793-25-8)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **3-Fluoro-5-methoxyphenol**. This valuable building block, distinguished by its unique substitution pattern, offers a strategic entry point for synthesizing complex molecular architectures. Herein, we delve into its fundamental properties, provide field-proven protocols for its synthesis and purification, discuss its spectroscopic signature, and explore its applications in modern drug discovery, all while emphasizing the causal logic behind key experimental choices.

Introduction: The Strategic Importance of 3-Fluoro-5-methoxyphenol

3-Fluoro-5-methoxyphenol is a substituted aromatic phenol that has emerged as a crucial intermediate in organic synthesis and medicinal chemistry.^{[1][2][3]} Its utility is not merely as a scaffold, but as a strategic tool. The presence of a fluorine atom, a methoxy group, and a hydroxyl group on a single phenyl ring provides three distinct points for chemical modification, each with unique reactivity and influence on molecular properties.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate acidity or basicity, and improve binding

affinity to biological targets.[4][5][6] The fluorine atom in **3-Fluoro-5-methoxyphenol** can serve as a metabolic blocker or a key interaction point within a protein binding pocket. This makes the compound a particularly useful research chemical for developing novel therapeutics, including tetracyclic indole derivatives for Hepatitis C treatment and biaryl ethers that act as reverse transcriptase inhibitors.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. The data presented below has been compiled from authoritative sources to ensure accuracy.

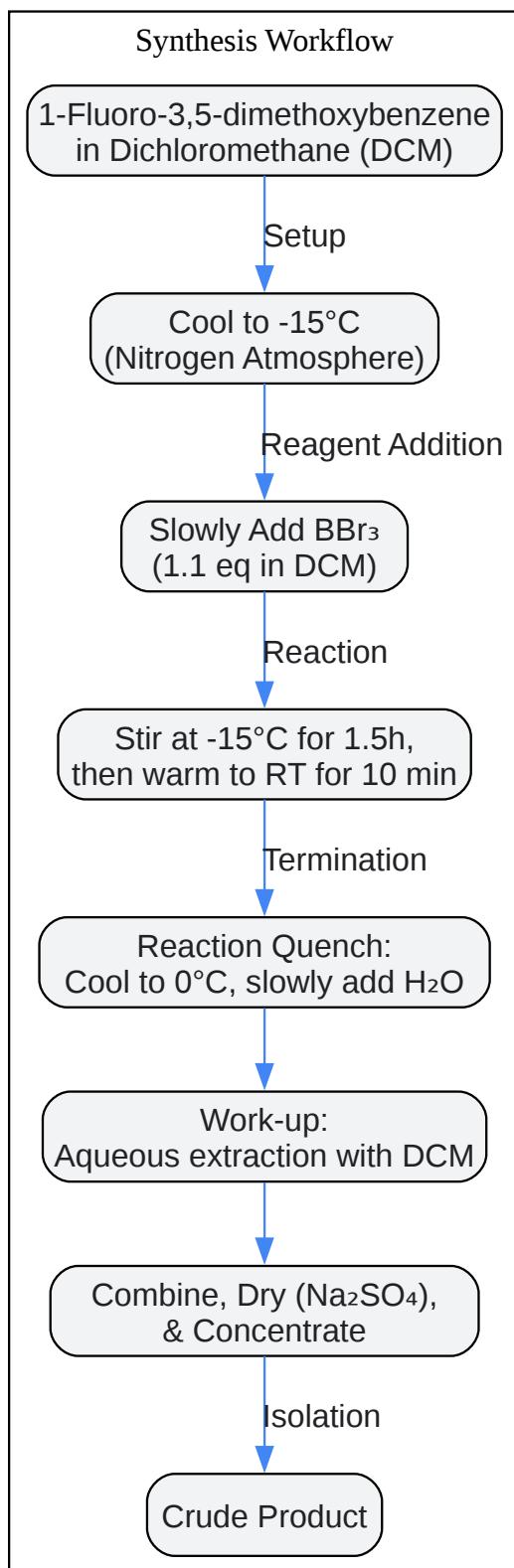
Physicochemical Properties

The key identifiers and physical properties of **3-Fluoro-5-methoxyphenol** are summarized for quick reference.

Property	Value	Source(s)
CAS Number	850793-25-8	[1][2][3][7][8]
Molecular Formula	C ₇ H ₇ FO ₂	[2][7]
Molecular Weight	142.13 g/mol	[7]
IUPAC Name	3-fluoro-5-methoxyphenol	[7]
SMILES	COc1=CC(=CC(=C1)O)F	[7]
Typical Purity	≥98% (by HPLC)	[2]
Storage Conditions	Store under inert atmosphere at 2-8°C	[8]

Predicted Spectroscopic Data

While specific spectra for this exact compound are not publicly cataloged, its structure allows for the reliable prediction of its spectroscopic signature based on well-established principles and data from analogous compounds like 3-methoxyphenol.[9] This predicted data is crucial for reaction monitoring and quality control.


Spectroscopy	Expected Signature
¹ H NMR	<ul style="list-style-type: none">- Ar-H (3 protons): Multiplets in the aromatic region (~6.3-7.0 ppm). The fluorine atom will cause additional coupling (²JHF, ³JHF, ⁴JHF), leading to complex splitting patterns (e.g., doublet of doublets, triplet of doublets).- -OH (1 proton): A broad singlet, chemical shift is concentration and solvent dependent (~5.0-6.0 ppm).- -OCH₃ (3 protons): A sharp singlet (~3.7-3.8 ppm).
¹³ C NMR	<ul style="list-style-type: none">- 7 distinct signals: - C-F: A doublet with a large coupling constant (¹JCF ≈ 240-250 Hz) in the ~160-165 ppm region.- C-O (ether & phenol): Signals in the ~155-160 ppm region, may show smaller C-F coupling.- Aromatic C-H: Signals in the ~95-110 ppm region, showing C-F coupling.- -OCH₃: A signal around ~55 ppm.
IR (Infrared)	<ul style="list-style-type: none">- O-H stretch (phenol): Broad peak, ~3200-3500 cm⁻¹.- C-H stretch (aromatic): Sharp peaks, ~3000-3100 cm⁻¹.- C-H stretch (aliphatic, -OCH₃): Sharp peaks, ~2850-2960 cm⁻¹.- C=C stretch (aromatic ring): Peaks around ~1600 cm⁻¹ and ~1450 cm⁻¹.- C-F stretch: Strong absorption, ~1100-1250 cm⁻¹.- C-O stretch (phenol/ether): Strong absorptions, ~1000-1300 cm⁻¹.
Mass Spec (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 142.04, corresponding to the exact mass of C₇H₇FO₂.^[7]

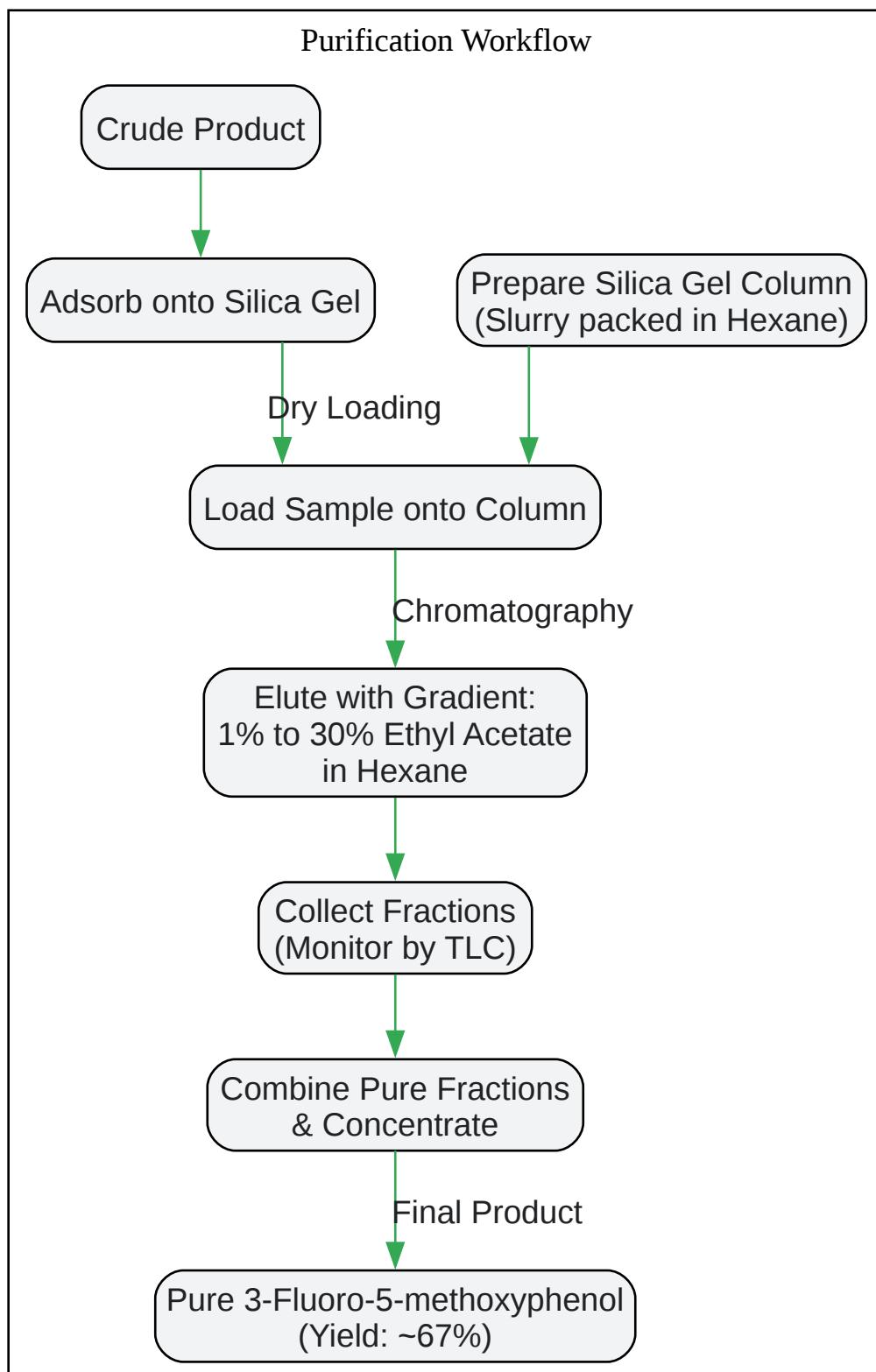
Synthesis and Purification: A Validated Protocol

The most direct and commonly cited synthesis of **3-Fluoro-5-methoxyphenol** involves the selective mono-demethylation of the readily available precursor, 1-fluoro-3,5-dimethoxybenzene.^[1]

Synthesis Workflow: Selective Demethylation

The causality behind this choice of reagent is critical: Boron tribromide (BBr_3) is a powerful Lewis acid that coordinates strongly to the ether oxygen, facilitating the cleavage of the methyl C-O bond. By carefully controlling the stoichiometry and temperature, one methyl group can be selectively removed.

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **3-Fluoro-5-methoxyphenol**.

Step-by-Step Synthesis Protocol:

- **Setup:** Under a nitrogen atmosphere, dissolve 1-fluoro-3,5-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.8 M in a suitable reaction flask.[1]
- **Cooling:** Cool the solution to -15°C using an appropriate cooling bath (e.g., an acetone/ice bath with dry ice addition).[1]
- **Reagent Addition:** Slowly add a 1 M solution of boron tribromide (BBr_3) in DCM (1.1 eq) to the cooled reaction mixture via a dropping funnel, ensuring the internal temperature does not rise significantly.[1]
- **Reaction:** Stir the mixture at -15°C for 1.5 hours. Afterwards, remove the cooling bath and allow the reaction to stir at room temperature for 10 minutes.[1]
- **Quenching:** Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add water to quench the excess BBr_3 . This is an exothermic process.[1]
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.[1]
- **Isolation:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

Purification Workflow: Ensuring High Purity

Purification is paramount to remove any unreacted starting material, the di-demethylated byproduct (3-fluororesorcinol), and other impurities. Silica gel column chromatography is the definitive method for this separation.[1]

[Click to download full resolution via product page](#)

Caption: Purification via silica gel column chromatography.

Step-by-Step Purification Protocol:

- Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column of appropriate size.
- Loading: Adsorb the crude product from the synthesis step onto a small amount of silica gel. Once the solvent is removed, carefully add the dry powder to the top of the prepared column.
- Elution: Begin eluting the column with a mobile phase of 1% ethyl acetate in hexane. Gradually increase the polarity of the mobile phase up to 30% ethyl acetate.^[1] The less polar starting material will elute first, followed by the desired product.
- Monitoring & Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
- Final Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure **3-Fluoro-5-methoxyphenol**. The reported yield for this process is approximately 67%.^[1]

Applications in Drug Discovery and Development

The true value of **3-Fluoro-5-methoxyphenol** lies in its application as a versatile building block for synthesizing biologically active molecules.^[10] Its trifunctional nature allows for sequential and regioselective reactions to build molecular complexity.

Role as a Key Intermediate

The hydroxyl group can be readily alkylated or arylated (e.g., in Williamson ether synthesis or Buchwald-Hartwig coupling), the methoxy group can be cleaved under harsher conditions if needed, and the aromatic ring can undergo further electrophilic substitution, directed by the existing substituents. This versatility is leveraged in multi-step syntheses of complex pharmaceutical targets.

[Click to download full resolution via product page](#)

Caption: Role as a building block in a drug discovery pipeline.

Case Studies

- Hepatitis C Virus (HCV) Inhibitors: This compound is a documented precursor in the synthesis of complex tetracyclic indole derivatives designed to treat hepatitis C.[1] The phenol moiety is typically used as a nucleophile to construct a critical ether linkage within the larger scaffold.
- Reverse Transcriptase Inhibitors: It is also used to prepare diaryl ethers, a class of molecules known to exhibit activity as reverse transcriptase inhibitors, which are crucial in antiretroviral therapy (e.g., for HIV).[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3-Fluoro-5-methoxyphenol** is essential for user safety. The following information is aggregated from official safety data sheets.[7][11]

GHS Hazard Classification

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[7]
Skin Corrosion/Irritation	H315	Causes skin irritation	[7][11]
Serious Eye Damage/Irritation	H318 / H319	Causes serious eye damage/irritation	[7][11]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[7]

Recommended Precautionary Measures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]
- Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[11]
- Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[11]
- Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapor. Wash hands thoroughly after handling.[11]
- Storage: Keep the container tightly closed and store in a cool, dry, and dark place under an inert atmosphere.[8][11][13] Store away from incompatible materials such as oxidizing agents.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-FLUORO-5-METHOXY-PHENOL | 850793-25-8 [chemicalbook.com]
- 2. 850793-25-8 | 3-Fluoro-5-methoxyphenol - Capot Chemical [capotchem.com]
- 3. Angene - 3-Fluoro-5-methoxyphenol | 850793-25-8 | MFCD11848782 | AG004OOK [japan.angenechemical.com]
- 4. [pharmacyjournal.org](#) [pharmacyjournal.org]
- 5. [mdpi.com](#) [mdpi.com]
- 6. [nbinno.com](#) [nbinno.com]
- 7. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 850793-25-8|3-Fluoro-5-methoxyphenol|BLD Pharm [bldpharm.com]
- 9. [m.youtube.com](#) [m.youtube.com]
- 10. [nbinno.com](#) [nbinno.com]
- 11. [tcichemicals.com](#) [tcichemicals.com]

- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-Fluoro-5-methoxyphenol CAS number 850793-25-8]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1393223#3-fluoro-5-methoxyphenol-cas-number-850793-25-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com